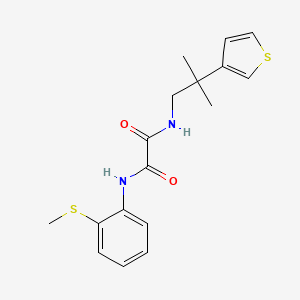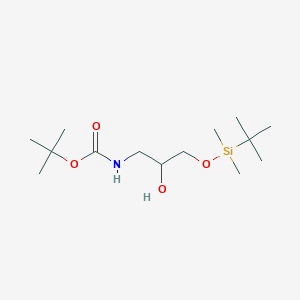
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate
概要
説明
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a compound that features both tert-butyl and tert-butyldimethylsilyloxy groups. These groups are known for their stability and utility in organic synthesis, particularly in the protection of hydroxyl groups. The compound is used in various chemical reactions and has applications in scientific research, including chemistry, biology, and medicine.
作用機序
Target of Action
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a complex organic compoundSimilar compounds, such as tert-butyldimethylsilanol, are known to be used as silylating agents for the protection of hydroxyl groups via silylation .
Mode of Action
Tert-butyldimethylsilanol, a related compound, is known to be used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It also acts as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .
Biochemical Pathways
Related compounds like tert-butyldimethylsilanol are involved in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
Result of Action
Related compounds like tert-butyldimethylsilanol are known to be used in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method enhances the yield and purity of the product while reducing waste and energy consumption.
化学反応の分析
Types of Reactions
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.
Methoxymethyl ethers: Another type of protecting group but less stable under acidic conditions.
Uniqueness
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is unique due to its high stability and resistance to hydrolysis. This makes it particularly useful in complex synthetic routes where multiple steps are required .
特性
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODMDGQSPVUKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
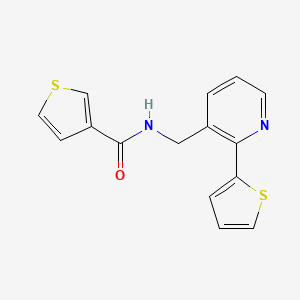
![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)
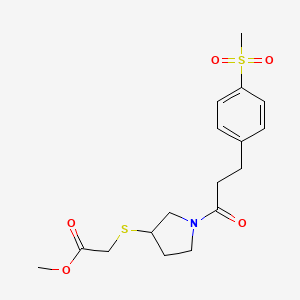
![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)

![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)
![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)
![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)
![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)
![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)
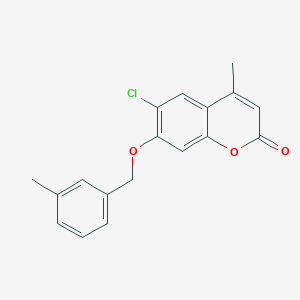
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
